molecular formula C9H10N2O2S B8460500 N-methyl-1H-indole-7-sulfonamide

N-methyl-1H-indole-7-sulfonamide

Cat. No.: B8460500
M. Wt: 210.26 g/mol
InChI Key: BUPVDMZXHOMPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1H-indole-7-sulfonamide (CID 14024592) is a chemical reagent belonging to a class of compounds recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The indole core serves as a versatile building block for synthesizing novel compounds, particularly when fused with a sulfonamide moiety, which is a key functional group in many therapeutic agents . This combination is highly valuable in multi-target drug discovery strategies. Researchers utilize this compound and its derivatives primarily in the design and synthesis of novel molecules with potential pharmacological activities. One significant area of application is in the development of anti-inflammatory agents. Indole derivatives incorporating a methylsulfonyl group have been investigated as novel dual COX-2/5-LOX inhibitors, a profile sought after for developing anti-inflammatory drugs with an improved safety profile by mitigating the cardiovascular risks associated with selective COX-2 inhibitors . Furthermore, the indole-sulfonamide framework is a structure of interest in anticancer research. Sulfonamide-based indoles have been synthesized and evaluated as potential aromatase inhibitors for the treatment of breast cancer, with molecular docking studies suggesting favorable binding interactions with the target enzyme . The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to conduct all necessary due diligence for its specific experimental use.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-methyl-1H-indole-7-sulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-10-14(12,13)8-4-2-3-7-5-6-11-9(7)8/h2-6,10-11H,1H3

InChI Key

BUPVDMZXHOMPTF-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1NC=C2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

N-Methyl-1H-indole-7-sulfonamide exhibits significant antimicrobial properties, particularly against a range of bacterial strains. The indole moiety is known for its biological activity, and modifications such as sulfonamide groups can enhance these properties.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial effects of various indole derivatives, including this compound, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a promising alternative in combating resistant bacterial strains.

Bacterial Strain MIC (μg/mL) Standard Antibiotic MIC (μg/mL)
E. coli0.00416 (Ampicillin)
S. aureus0.038 (Streptomycin)

Anticancer Potential

The compound has also been investigated for its anticancer properties. Indole derivatives are known to affect various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound has significant cytotoxic effects on various cancer cell lines such as HeLa and MCF-7. The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (μM) Mechanism
HeLa0.52Tubulin inhibition
MCF-70.34Apoptosis induction
HT-290.86Cell cycle arrest

Neurological Applications

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has explored the neuroprotective properties of indole derivatives against neuronal cell death in models of neurodegeneration. These compounds showed potential in preserving neuronal integrity and function, suggesting broader therapeutic applications beyond oncology.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets, influencing various biochemical pathways:

  • Tubulin Polymerization Inhibition : Similar to colchicine, it disrupts microtubule dynamics essential for cell division.
  • Apoptosis Induction : Studies indicate that it activates apoptotic pathways in cancer cells.

Future Directions and Research Opportunities

The promising results from initial studies warrant further investigation into the pharmacokinetics and long-term efficacy of this compound. Future research could focus on:

  • Developing more potent derivatives with improved selectivity.
  • Conducting clinical trials to evaluate safety and efficacy in humans.
  • Exploring combination therapies with existing drugs to enhance therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical structural and functional differences between N-methyl-1H-indole-7-sulfonamide and analogous compounds:

Compound Name Core Structure Substituents (Positions) Functional Groups Key Applications/Properties Reference ID
This compound Indole -CH3 (N1), -SO2NH2 (C7) Sulfonamide, methyl Potential kinase inhibition, solubility studies
1H-Indazole-7-sulfonamide Indazole -SO2NH2 (C7) Sulfonamide Enzyme inhibition, safety profile
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole -Cl (C7), -CH3 (C3), -COOH (C2) Carboxylic acid, chloro, methyl Intermediate in antibiotic synthesis
4-Bromo-7-methyl-1H-indole Indole -Br (C4), -CH3 (C7) Bromo, methyl Halogenation studies, cross-coupling reactions
Ethyl 1-methyl-5-sulfonamido-1H-indole-3-carboxylate Indole -CH3 (N1), -SO2NH2 (C5), -COOEt (C3) Ester, sulfonamide, methyl Model compound for SAR analysis

Physicochemical and Spectroscopic Properties

  • NMR Data: For N-methyl-1H-indole derivatives, $^{13}\text{C-NMR}$ chemical shifts for C-3 and C-7 positions are typically observed at δ ~109.42 and δ ~128.73, respectively, in CDCl3 .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) of nitro-substituted indole analogs (e.g., C15H13N2O2) shows accurate mass matches (e.g., m/z 253.0979) , suggesting reliable methods for confirming molecular weights of related sulfonamide derivatives.

Notes and Limitations

  • Safety Compliance : Handling sulfonamide derivatives necessitates adherence to protocols outlined in safety data sheets (SDS), particularly for halogenated analogs .

Q & A

Q. How can cross-disciplinary approaches (e.g., organic chemistry + computational modeling) enhance research on this compound?

  • Collaborative Framework :
  • Cheminformatics : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors.
  • Synthetic Chemistry : Prioritize analogs predicted to have improved pharmacokinetics.
  • Validation : Compare in silico ADMET predictions with experimental plasma stability assays .

Q. Tables for Quick Reference

Analytical Parameters for HPLC Purity Testing
Column
Mobile Phase
Flow Rate
Detection
Retention Time
Impurity Limits (Pharmacopeial Standards)
Total Impurities
Any Single Unknown Impurity
Residual Solvents

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